3-(1-aminocyclopropyl)aniline hydrochloride
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Overview
Description
3-(1-aminocyclopropyl)aniline hydrochloride is an organic compound that features a cyclopropyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-aminocyclopropyl)aniline hydrochloride typically involves the cyclopropanation of aniline derivatives. One common method is the reaction of aniline with cyclopropylamine under acidic conditions to form the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification by recrystallization and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(1-aminocyclopropyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
3-(1-aminocyclopropyl)aniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-aminocyclopropyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a similar structure but without the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the aromatic aniline moiety.
N-phenylcyclopropylamine: Combines features of both aniline and cyclopropylamine but differs in the position of the cyclopropyl group.
Uniqueness
3-(1-aminocyclopropyl)aniline hydrochloride is unique due to the presence of both the cyclopropyl and aniline groups, which confer distinct chemical and biological properties. This combination allows for unique interactions and reactivity compared to its simpler analogs .
Properties
CAS No. |
1266212-00-3 |
---|---|
Molecular Formula |
C9H13ClN2 |
Molecular Weight |
184.7 |
Purity |
91 |
Origin of Product |
United States |
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